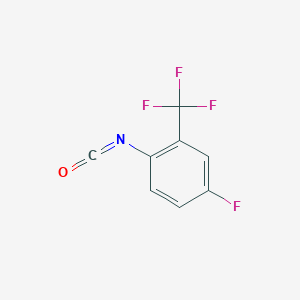

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate

Description

The exact mass of the compound 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-1-isocyanato-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNANIHSTOUUFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369880 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190774-54-0 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-1-isocyanato-2-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)phenyl Isocyanate: Properties, Synthesis, and Applications

Introduction: A Versatile Building Block in Modern Chemistry

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate is a highly reactive, trifluoromethylated, and fluorinated aromatic isocyanate that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of a strongly electron-withdrawing trifluoromethyl group and a fluorine atom on the phenyl ring, render it a valuable synthon for the introduction of this specific moiety into a diverse range of molecular scaffolds. This guide provides a comprehensive overview of the chemical and physical properties, spectral characteristics, synthesis, and key applications of 4-fluoro-2-(trifluoromethyl)phenyl isocyanate, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount when handling any chemical intermediate. 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate is a clear, colorless liquid under standard conditions.

Table 1: Physicochemical Properties of 4-Fluoro-2-(trifluoromethyl)phenyl Isocyanate

| Property | Value | Reference(s) |

| CAS Number | 190774-54-0 | [1] |

| Molecular Formula | C₈H₃F₄NO | [1] |

| Molecular Weight | 205.11 g/mol | [1] |

| Boiling Point | 52 °C @ 2.5 mmHg | [2] |

| Density | 1.43 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.461 | [2] |

Safety and Handling:

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[] It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[]

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H314: Causes severe skin burns and eye damage

-

H332: Harmful if inhaled

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Tightly fitting safety goggles and a face shield are essential.

-

Skin Protection: A chemical-resistant apron, and gloves (e.g., butyl rubber, nitrile rubber) are required.

-

Respiratory Protection: A full-face respirator with an appropriate organic vapor cartridge is necessary, especially when working with larger quantities or in case of insufficient ventilation.

Storage: Store in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as water, alcohols, and amines.

Spectral Analysis: A Fingerprint of the Molecule

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group, typically appearing in the range of 2250-2280 cm⁻¹. Other expected signals would include C-F stretching vibrations and aromatic C-H and C=C stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) due to the three protons on the phenyl ring. The coupling patterns will be influenced by both the fluorine and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will be characterized by the isocyanate carbon signal (δ ~120-130 ppm). The aromatic carbons will appear in the δ 110-150 ppm range, with their chemical shifts and splitting patterns influenced by C-F couplings. The trifluoromethyl carbon will be a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals: one for the fluorine atom on the aromatic ring and a quartet for the trifluoromethyl group.

Synthesis and Reactivity: The Chemistry of a Key Intermediate

The synthesis of 4-fluoro-2-(trifluoromethyl)phenyl isocyanate typically proceeds via the phosgenation of its corresponding aniline precursor, 4-fluoro-2-(trifluoromethyl)aniline.

Synthesis of 4-Fluoro-2-(trifluoromethyl)phenyl Isocyanate

A common and effective method for the synthesis of isocyanates from primary amines involves the use of triphosgene, a safer and more easily handled alternative to phosgene gas.[4]

Figure 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate.

Experimental Protocol: Synthesis of 4-Fluoro-2-(trifluoromethyl)phenyl Isocyanate

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a solution of triphosgene (1.0 eq.) in a dry, inert solvent such as toluene.

-

Addition of Amine: A solution of 4-fluoro-2-(trifluoromethyl)aniline (3.0 eq.) in the same dry solvent is added dropwise to the stirred triphosgene solution at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 4-fluoro-2-(trifluoromethyl)phenyl isocyanate.

Chemical Reactivity

The isocyanate functional group is an electrophilic carbonyl derivative that readily reacts with nucleophiles. The presence of the electron-withdrawing trifluoromethyl and fluoro groups on the aromatic ring further enhances the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack.

Sources

- 1. 190774-54-0 CAS MSDS (4-FLUORO-2-(TRIFLUOROMETHYL)PHENYL ISOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4-FLUORO-2-(TRIFLUOROMETHYL)PHENYL ISOCYANATE, CasNo.190774-54-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]

"synthesis of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate"

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate

Introduction: A Key Building Block in Modern Drug Discovery

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate is a highly functionalized aromatic isocyanate that has emerged as a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern, featuring a fluorine atom and a trifluoromethyl group, imparts specific steric and electronic properties that are often leveraged to enhance the biological activity, metabolic stability, and pharmacokinetic profiles of target compounds. Notably, this reagent is instrumental in the preparation of substituted ureas and related compounds that function as potent kinase inhibitors for potential cancer treatments.[][2] This guide provides a detailed examination of the principal synthetic routes to this valuable compound, offering field-proven insights into methodology, mechanistic underpinnings, and critical safety considerations for researchers and drug development professionals.

Physicochemical Properties

A clear understanding of the target molecule's properties is essential for its synthesis, handling, and purification.

| Property | Value | Source |

| CAS Number | 190774-54-0 | [][2][3] |

| Molecular Formula | C₈H₃F₄NO | [2] |

| Molecular Weight | 205.11 g/mol | [2] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 52 °C @ 2.5 mmHg | [2] |

| Density | 1.43 g/mL at 25 °C | [2] |

Strategic Overview of Synthetic Pathways

The synthesis of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate can be broadly categorized into two primary strategies: the direct phosgenation of the corresponding aniline and phosgene-free methods involving molecular rearrangements. The choice of pathway often depends on factors such as scale, available equipment, safety protocols, and tolerance for hazardous reagents.

Caption: High-level overview of the two primary synthetic strategies.

Route 1: Phosgenation of 4-Fluoro-2-(trifluoromethyl)aniline

This classical and industrially prevalent method involves the direct reaction of an amine with phosgene (COCl₂) or a safer, solid phosgene equivalent such as triphosgene (bis(trichloromethyl) carbonate).

Starting Material: 4-Fluoro-2-(trifluoromethyl)aniline

| Property | Value | Source |

| CAS Number | 393-39-5 | [4][5] |

| Molecular Formula | C₇H₅F₄N | [4] |

| Molecular Weight | 179.11 g/mol | [4] |

| Appearance | Liquid | [4] |

| Boiling Point | 70-72 °C @ 17.5 mmHg | [4] |

| Density | 1.38 g/mL at 25 °C | [4] |

Reaction Mechanism and Causality

The reaction proceeds via a two-step mechanism. First, the nucleophilic aniline attacks the electrophilic carbonyl carbon of phosgene (or its equivalent) to form an unstable intermediate. This intermediate then eliminates a molecule of hydrogen chloride (HCl) to yield an N-aryl carbamoyl chloride. Subsequent heating in the presence of a base or solvent promotes the elimination of a second molecule of HCl, affording the final isocyanate product. The use of an inert, high-boiling solvent like toluene or xylene is common, as it facilitates the final elimination step and allows for the reaction to be driven to completion.

Caption: Experimental workflow for the phosgenation route.

Experimental Protocol (Triphosgene Method)

-

Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber system containing a sodium hydroxide solution to neutralize evolving HCl gas.

-

Reagent Charging: Charge the flask with a solution of 4-Fluoro-2-(trifluoromethyl)aniline (1.0 eq.) in anhydrous toluene.

-

Triphosgene Addition: In a separate flask, dissolve triphosgene (0.35-0.40 eq.) in anhydrous toluene. Transfer this solution to the dropping funnel and add it dropwise to the stirred aniline solution at 0-10 °C.

-

Reaction Progression: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove any precipitated salts. Carefully concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Purify the resulting crude oil by vacuum distillation (e.g., 52 °C at 2.5 mmHg) to yield 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate as a clear, colorless liquid.[2]

Trustworthiness: Critical Safety Mandates

-

Phosgene Hazard: Phosgene is an extremely toxic and volatile substance.[6] Exposure can cause severe, delayed-onset pulmonary edema and can be fatal. All manipulations must be conducted in a specially designed, well-ventilated fume hood or a contained glovebox system.[7][8]

-

Triphosgene Handling: While safer than gaseous phosgene, triphosgene is a solid that can decompose to phosgene upon heating or contact with moisture and nucleophiles. It must be handled with extreme care and appropriate PPE.

-

Personal Protective Equipment (PPE): A full-face respirator with an appropriate cartridge, chemically resistant gloves (e.g., Viton), and a lab coat are mandatory.[7][9] Emergency shower and eyewash stations must be immediately accessible.[9]

-

Monitoring: The work area should be equipped with a continuous phosgene monitoring and alarm system.[8]

Route 2: Phosgene-Free Synthesis via Curtius Rearrangement

The Curtius rearrangement is a powerful and versatile phosgene-free method for converting carboxylic acids into isocyanates.[10][11] This thermal or photochemical rearrangement of an acyl azide proceeds with the loss of nitrogen gas to form the isocyanate intermediate.[12]

Starting Material: 4-Fluoro-2-(trifluoromethyl)benzoic Acid

| Property | Value | Source |

| CAS Number | 141179-72-8 | [13] |

| Molecular Formula | C₈H₄F₄O₂ | [13] |

| Molecular Weight | 208.11 g/mol | [13] |

| Appearance | Solid |

Reaction Mechanism and Causality

The modern application of the Curtius rearrangement often employs a one-pot procedure starting from the carboxylic acid. The acid is activated in situ, typically with a reagent like diphenylphosphoryl azide (DPPA), in the presence of a base such as triethylamine.[14][15] This forms a mixed anhydride that readily reacts with the azide to form the critical acyl azide intermediate. Upon gentle heating, the acyl azide undergoes a concerted rearrangement: the R-group (the 4-fluoro-2-(trifluoromethyl)phenyl moiety) migrates from the carbonyl carbon to the adjacent nitrogen as dinitrogen gas is expelled.[12] This concerted mechanism ensures high yields and retention of stereochemistry if a chiral center were present.

Caption: Key steps of the one-pot Curtius rearrangement.

Experimental Protocol (One-Pot DPPA Method)

-

Reactor Setup: Under an inert atmosphere, equip a dry round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

-

Reagent Charging: Charge the flask with 4-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq.), an anhydrous, non-protic solvent (e.g., toluene or tert-butanol), and triethylamine (1.1 eq.).[14][15]

-

DPPA Addition: Warm the mixture to 50-60 °C. Slowly add diphenylphosphoryl azide (DPPA) (1.05 eq.) dropwise via syringe, controlling the rate to manage any initial exotherm.

-

Rearrangement: After the addition is complete, heat the reaction mixture to 80-90 °C. The evolution of nitrogen gas should be observed. Maintain this temperature until gas evolution ceases (typically 2-4 hours). Monitor the reaction by IR spectroscopy for the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).

-

Work-up and Purification: Cool the reaction to room temperature. The reaction mixture can often be used directly in subsequent steps if the isocyanate is to be trapped. For isolation, the solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation as described in Route 1.

Trustworthiness: Safety and Reagent Choice

-

Azide Hazard: Sodium azide is highly toxic and can form explosive heavy metal azides. DPPA is a safer liquid alternative but is still toxic and should be handled with care in a fume hood.

-

Pressure Build-up: The reaction evolves nitrogen gas, so a closed system must not be used. Ensure the reaction vessel is adequately vented through a condenser and bubbler.

-

Advantage: This route completely avoids the use of highly hazardous phosgene, making it more amenable to standard laboratory settings.[16]

Comparison of Synthetic Routes

| Feature | Route 1: Phosgenation | Route 2: Curtius Rearrangement |

| Primary Hazard | Extreme toxicity of phosgene/triphosgene.[6][17] | Toxicity and potential explosivity of azide reagents.[10] |

| Starting Material | 4-Fluoro-2-(trifluoromethyl)aniline | 4-Fluoro-2-(trifluoromethyl)benzoic acid |

| Equipment | Requires specialized, contained reactor and scrubber system. | Standard laboratory glassware with good ventilation. |

| Scalability | Highly scalable; preferred for industrial production. | Scalable, but gas evolution must be managed. |

| Byproducts | Hydrogen Chloride (corrosive) | Nitrogen gas (inert), phosphate salts. |

| Versatility | Specific for amine to isocyanate conversion. | Part of a broader family of reactions (Hofmann, Lossen) converting acid derivatives to amines.[18][19] |

Conclusion

The synthesis of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate is achievable through well-established chemical transformations. The phosgenation route is direct and efficient, making it the method of choice for large-scale industrial manufacturing, but it necessitates stringent safety infrastructure due to the extreme hazards of phosgene. For laboratory-scale synthesis and in environments where the use of phosgene is prohibited, the Curtius rearrangement offers a robust and significantly safer alternative. By starting with the corresponding carboxylic acid and utilizing reagents like DPPA, researchers can access this valuable isocyanate intermediate through a practical one-pot procedure, facilitating further research and development in medicinal chemistry and materials science.

References

- Grokipedia. Lossen rearrangement.

- Organic Chemistry Portal. Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas.

- Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.

- Wikipedia. Lossen rearrangement.

- Wikipedia. Hofmann rearrangement.

- Alfa Chemistry. Lossen Rearrangement.

- Alfa Chemistry. Curtius Rearrangement.

- Wikipedia. Curtius rearrangement.

- Organic & Biomolecular Chemistry (RSC Publishing). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses.

- NROChemistry. Hofmann Rearrangement: Mechanism & Examples.

- Chemistry Steps. Hofmann Rearrangement.

- ResearchGate. Formation of reactive isocyanate group-containing polymers via Lossen Rearrangement.

- Chemistry Notes. Hofmann Rearrangement: Mechanism, application.

- Quora. (2018). What is the synthetic application of the Lossen rearrangement?

- BOC Sciences. CAS 190774-54-0 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate.

- Sigma-Aldrich. 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate 97 139057-86-6.

- CDC/ATSDR. Phosgene | Medical Management Guidelines.

- University of New Mexico. Phosgene Standard Operating Procedure Template.

- NJ Department of Health. Phosgene - HAZARD SUMMARY.

- Chemicals Knowledge Hub. (2022). SAFE HANDLING OF PHOSGENE AT VALSYNTHESE.

- American Chemistry Council. (2022). Phosgene Safe Practice Guidelines: 2.0 Training and Job Safety.

- Sigma-Aldrich. 4-Fluoro-2-(trifluoromethyl)aniline 99 393-39-5.

- Apollo Scientific. (2023). 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate Safety Data Sheet.

- Google Patents. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.

- ChemicalBook. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis.

- Sigma-Aldrich. 4-Fluoro-2-(trifluoromethyl)aniline 99 393-39-5.

- ChemicalBook. 2-Fluoro-4-(trifluoromethyl)aniline CAS#: 69409-98-9.

- ChemicalBook. 4-FLUORO-2-(TRIFLUOROMETHYL)PHENYL ISOCYANATE.

- Santa Cruz Biotechnology. 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate.

- Amerigo Scientific. 4-Fluoro-2-(trifluoromethyl)aniline (99%).

- PubChem. 4-Fluoro-2-(trifluoromethyl)benzoic acid.

- ECHEMI. 69409-98-9, 2-Fluoro-4-(trifluoromethyl)aniline Formula.

Sources

- 2. 4-FLUORO-2-(TRIFLUOROMETHYL)PHENYL ISOCYANATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. scbt.com [scbt.com]

- 4. 4-Fluoro-2-(trifluoromethyl)aniline 99 393-39-5 [sigmaaldrich.com]

- 5. 4-Fluoro-2-(trifluoromethyl)aniline (99%) - Amerigo Scientific [amerigoscientific.com]

- 6. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 7. ehs.unm.edu [ehs.unm.edu]

- 8. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 9. nj.gov [nj.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 13. 4-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Fluoro-4-(trifluoromethyl)aniline CAS#: 69409-98-9 [m.chemicalbook.com]

- 15. echemi.com [echemi.com]

- 16. researchgate.net [researchgate.net]

- 17. americanchemistry.com [americanchemistry.com]

- 18. grokipedia.com [grokipedia.com]

- 19. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

A-Technical Guide to 4-Fluoro-2-(trifluoromethyl)phenyl Isocyanate: A Cornerstone Reagent in Modern Synthesis

Abstract

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate (CAS 190774-54-0) is a highly functionalized aromatic isocyanate that has emerged as a pivotal building block in the fields of medicinal chemistry and agrochemical science. Its unique electronic properties, conferred by the strategic placement of fluoro and trifluoromethyl substituents, render the isocyanate moiety exceptionally reactive and versatile. This guide provides an in-depth analysis of its physicochemical properties, reactivity profile, synthesis, and key applications, with a focus on its role in the development of targeted therapeutics, particularly kinase inhibitors. We will explore the underlying chemical principles that make this reagent indispensable for modern drug discovery and provide practical insights into its handling and use.

Introduction: The Strategic Importance of Fluorinated Isocyanates

In the landscape of chemical synthesis, isocyanates (R-N=C=O) are a well-established class of reagents prized for their ability to form stable urea and carbamate linkages through reactions with nucleophiles like amines and alcohols. The strategic incorporation of fluorine atoms into these molecules can dramatically alter their physicochemical and biological properties.[1] 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate represents a sophisticated evolution of this chemical class. The presence of two distinct fluorine-containing groups—a fluoro group at the 4-position and a potent electron-withdrawing trifluoromethyl (CF₃) group at the 2-position—creates a unique electronic environment that significantly enhances the reactivity of the isocyanate functional group.[2]

This heightened reactivity, combined with the known benefits of incorporating CF₃ groups in bioactive molecules—such as increased metabolic stability, enhanced membrane permeability, and improved binding affinity—positions this reagent as a high-value intermediate.[3][4] It is particularly sought after for the synthesis of complex nitrogen-containing compounds, including a range of kinase inhibitors that form the backbone of modern targeted cancer therapies.[]

Physicochemical & Structural Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective application in a laboratory setting. The key characteristics of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 190774-54-0 | Echemi[6] |

| Molecular Formula | C₈H₃F₄NO | BOC Sciences[] |

| Molecular Weight | 205.11 g/mol | BOC Sciences[] |

| Appearance | White powder or colorless liquid | Various Suppliers |

| Boiling Point | 52 °C @ 2.5 mm Hg | ChemicalBook[3] |

| Density | 1.43 g/mL at 25 °C | ChemicalBook[3] |

| IUPAC Name | 4-fluoro-1-isocyanato-2-(trifluoromethyl)benzene | PubChem[7] |

The Causality of Reactivity: An Electronically Fine-Tuned Moiety

The utility of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate stems directly from its chemical structure. The isocyanate group's carbon atom is inherently electrophilic, making it a target for nucleophiles. However, the substituents on the aromatic ring dramatically modulate this reactivity.

-

Inductive Effects: Both the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing via the inductive effect (-I). The CF₃ group, in particular, is one of the most powerful electron-withdrawing groups in organic chemistry.[8]

-

Enhanced Electrophilicity: These groups pull electron density away from the aromatic ring and, consequently, from the isocyanate functional group. This withdrawal of electron density makes the isocyanate carbon significantly more electron-deficient (more electrophilic) than in non-fluorinated phenyl isocyanates.

-

Consequence for Synthesis: This enhanced electrophilicity means the molecule reacts more readily and often under milder conditions with a wide range of nucleophiles, including sterically hindered amines or less reactive alcohols. This is a critical advantage in complex, multi-step syntheses where harsh conditions could compromise other functional groups on the substrate.

Caption: Electronic effects enhancing the reactivity of the isocyanate.

Synthesis Methodology: From Aniline to Isocyanate

Aryl isocyanates are most commonly synthesized from their corresponding anilines. While phosgene (COCl₂) is the classical reagent for this transformation, its extreme toxicity has led to the widespread adoption of safer alternatives, such as triphosgene (a solid phosgene equivalent) or diphosgene.

The general transformation involves the reaction of the starting aniline, 4-fluoro-2-(trifluoromethyl)aniline , with a phosgene equivalent. This process is typically a two-step sequence proceeding through a carbamoyl chloride intermediate, which then eliminates hydrogen chloride (HCl) upon heating or base treatment to yield the final isocyanate product.

Caption: General workflow for the synthesis of the title isocyanate.

Experimental Protocol (General Procedure)

This protocol is a generalized representation based on standard chemical literature for the synthesis of aryl isocyanates and should be adapted and optimized for specific laboratory conditions.[9]

-

Inert Atmosphere: To a flame-dried, three-neck flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add the starting material, 4-fluoro-2-(trifluoromethyl)aniline (1.0 eq), and a suitable inert solvent such as dichloromethane or toluene under a nitrogen or argon atmosphere.

-

Reagent Addition: Dissolve triphosgene (0.4 - 0.5 eq) in the same inert solvent and add it dropwise to the stirred aniline solution at a controlled temperature, typically 15-20 °C.[9]

-

Reaction Monitoring: The reaction progress can be monitored by Infrared (IR) spectroscopy, watching for the disappearance of the primary amine N-H stretches (~3200-3400 cm⁻¹) and the appearance of the characteristic strong, sharp isocyanate (-N=C=O) peak around 2250–2275 cm⁻¹.[9]

-

Elimination: After the initial reaction, the mixture is often heated to reflux for several hours to ensure the complete elimination of HCl and formation of the isocyanate.[9]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield the pure 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate.

Applications in Drug Discovery & Medicinal Chemistry

The primary application of this reagent is as a sophisticated building block for creating diaryl ureas, a structural motif present in numerous clinically important drugs. The reaction of the isocyanate with a primary or secondary amine on a second molecule rapidly and efficiently forms a stable urea linkage.

Caption: Formation of a urea linkage for drug synthesis.

Case Study: Kinase Inhibitors

Many kinase inhibitors, such as Sorafenib, utilize a diaryl urea structure to bind to the enzyme's active site.[9] While Sorafenib itself uses a chlorinated analogue, the underlying principle is identical. 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate is explicitly cited as a reagent for preparing nitrogen-containing compounds with kinase inhibitory activity.[]

Why this structure is effective:

-

Hydrogen Bonding: The urea motif is an excellent hydrogen bond donor and acceptor, allowing it to form crucial interactions with amino acid residues in the kinase hinge region.

-

Pharmacokinetic Enhancement: The trifluoromethyl group is a key pharmacophore. Its inclusion often enhances metabolic stability by blocking sites of oxidative metabolism and increases lipophilicity, which can improve cell membrane permeability and overall bioavailability.[4][8] This makes the resulting drug candidate more robust and effective.

Role in Agrochemicals

The same principles that make this reagent valuable in pharmaceuticals apply to agrochemical science. The incorporation of fluorinated moieties is a proven strategy for creating more potent and stable herbicides, insecticides, and fungicides.[10] The phenyl isocyanate core allows for the synthesis of urea- and carbamate-based pesticides.[11][12] The CF₃ and F groups can enhance the biological activity of these agents and improve their stability in the environment, leading to more effective crop protection solutions.[1]

Safety, Handling, and Storage

As a highly reactive chemical, 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate must be handled with appropriate care. It is classified as acutely toxic and corrosive.

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[6] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin.[6] |

| Skin Corrosion | H314: Causes severe skin burns and eye damage.[6] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled.[6] |

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[6]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.[6]

-

Respiratory Protection: If exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[6]

-

Moisture Sensitivity: Isocyanates react with water (moisture) to release carbon dioxide and form insoluble polyureas. Containers must be kept tightly sealed under an inert atmosphere (e.g., nitrogen or argon).

Storage

Store in a cool, dry, well-ventilated place, away from incompatible materials such as water, alcohols, amines, and strong bases. The container should be stored locked up.[6]

Conclusion

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. By combining the versatile reactivity of the isocyanate group with the potent electronic and pharmacokinetic benefits of fluoro- and trifluoromethyl substituents, this reagent provides a direct and efficient route to complex, high-value molecules. Its role in the synthesis of targeted kinase inhibitors highlights its significance in modern medicine, while its potential in agrochemical development underscores its broader utility. For researchers and drug development professionals, a comprehensive understanding of this reagent's properties, reactivity, and handling is essential for leveraging its full potential to drive innovation.

References

-

Zhu, D., & Li, Y. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. Available at: [Link]

-

Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(9), 3894. Available at: [Link]

-

Zhu, D., & Li, Y. (2021). Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. ResearchGate. Available at: [Link]

-

Jadhav, S. B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Available at: [Link]

-

Shibata, N., et al. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 24(5), 102411. Available at: [Link]

-

Reddy, T. S., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1805. Available at: [Link]

-

Bittner, S., & El-Zohry, M. F. (1982). A New and Convenient in situ Method of Generating Phenyl Isocyanates from Anilines Using Oxalyl Chloride. Tetrahedron Letters, 23(29), 2993-2996. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. Pharmachemintermediates.com. Available at: [Link]

-

Rousseaux, S. (2016). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. T-Space, University of Toronto. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Organic-chemistry.org. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Phenyl Isocyanate in Agrochemical Synthesis. Pharma-intermediate.com. Available at: [Link]

- Adams, R. (1991). Preparation of n-aryl amines from isocyanates. U.S. Patent No. 5,041,670.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Phenyl Isocyanate in Agrochemical Formulation. Pharmachemintermediates.com. Available at: [Link]

-

University of Amsterdam. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. ScienceDaily. Available at: [Link]

-

Yang, C., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(12), 3741-3750. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 4-(Trifluoromethyl)phenyl Isocyanate in Advanced Organic Synthesis. Pharma-intermediate.com. Available at: [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenyl isocyanate. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 6. echemi.com [echemi.com]

- 7. 4-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 73768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Reactivity of 4-Fluoro-2-(trifluoromethyl)phenyl Isocyanate

Introduction: A Molecule of Tuned Reactivity for Modern Chemistry

In the landscape of drug discovery, agrochemical development, and materials science, the precise control of chemical reactivity is paramount. 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate is a highly functionalized aromatic isocyanate that has emerged as a valuable building block, particularly in the synthesis of bioactive molecules such as kinase inhibitors.[1] The strategic placement of two strongly electron-withdrawing groups—a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position—on the phenyl ring profoundly activates the isocyanate moiety, rendering it a potent electrophile for a variety of nucleophilic addition reactions.

This technical guide provides an in-depth exploration of the reactivity of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate. Moving beyond a simple recitation of reactions, we will dissect the electronic and steric factors that govern its behavior, offer field-proven insights into its practical application, and provide detailed protocols for its use in the synthesis of high-value compounds like ureas and carbamates. This document is intended for researchers, medicinal chemists, and process development scientists who seek to leverage the unique properties of this versatile reagent.

Core Reactivity Profile: An Electron-Deficient System Primed for Nucleophilic Attack

The reactivity of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate is dominated by the electrophilic character of the central carbon atom in the isocyanate group (-N=C=O). This carbon is highly susceptible to attack by nucleophiles. The presence of both a fluorine and a trifluoromethyl group dramatically enhances this electrophilicity through strong inductive electron withdrawal (-I effect).[2][3]

The Interplay of Electronic Effects

The reactivity of the isocyanate group is significantly modulated by the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophiles.[4]

-

Trifluoromethyl Group (-CF₃): Positioned ortho to the isocyanate, the -CF₃ group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[2] Its effect is primarily inductive, pulling electron density from the aromatic ring and, consequently, from the isocyanate group. This deactivation of the ring makes the isocyanate carbon more electron-poor and thus more reactive.

-

Fluorine Atom (-F): Located at the para position, the fluorine atom exhibits a dual electronic nature. It is highly electronegative and withdraws electron density through the sigma bond framework (inductive effect). However, it can also donate electron density into the π-system of the ring through resonance (+R effect) due to its lone pairs. In the case of fluorinated benzenes, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution, but an activation of functionalities like the isocyanate group towards nucleophilic attack.

The combined influence of these two groups makes the isocyanate carbon of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate significantly more electrophilic than that of phenyl isocyanate itself.

Key Transformations and Mechanistic Considerations

Isocyanates are versatile intermediates that react with a wide array of nucleophiles containing active hydrogen atoms, such as amines, alcohols, and thiols.[5]

Urea Formation: A Rapid and Efficient Linkage

The reaction between an isocyanate and a primary or secondary amine is typically a rapid and high-yielding process that forms a substituted urea. This reaction is a cornerstone of many synthetic strategies in medicinal chemistry.

Mechanism: The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the stable urea linkage. This reaction is generally very fast and does not require a catalyst.[6]

Figure 1: General workflow for urea synthesis.

Carbamate (Urethane) Formation: A Controlled Reaction

The reaction of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate with alcohols produces carbamates, also known as urethanes. While this reaction is also a nucleophilic addition, it is generally slower than the reaction with amines.

Mechanism: The oxygen atom of the alcohol acts as the nucleophile, attacking the isocyanate carbon. A subsequent proton transfer yields the carbamate. The uncatalyzed reaction with alcohols can be slow, but it is often accelerated by the use of catalysts such as tertiary amines or organotin compounds.

Figure 2: General workflow for carbamate synthesis.

Reactivity with Water: A Key Consideration

Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to form a symmetrical urea. This reactivity with moisture necessitates the use of anhydrous solvents and inert atmospheres during reactions to prevent the formation of unwanted byproducts.

Applications in Drug Discovery: The Synthesis of Kinase Inhibitors

The highly reactive and electronically tuned nature of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate makes it a valuable reagent in the synthesis of complex pharmaceutical agents. A prominent example is its utility in the synthesis of kinase inhibitors, a class of drugs that target protein kinases to interfere with cancer cell signaling pathways.

For instance, the structurally related 4-chloro-3-(trifluoromethyl)phenyl isocyanate is a key intermediate in the synthesis of Sorafenib, an approved drug for the treatment of primary kidney and liver cancer.[7] Sorafenib is a multi-kinase inhibitor, and its structure features a urea linkage formed from the reaction of the isocyanate with an aniline derivative. The trifluoromethylphenylurea moiety is crucial for the drug's binding affinity and overall pharmacological profile.

| Reagent Class | Product | Relative Reaction Rate | Catalyst Requirement |

| Primary Amines | Ureas | Very Fast | None |

| Secondary Amines | Ureas | Fast | None |

| Alcohols | Carbamates | Moderate to Slow | Often required (e.g., tertiary amines, organotin) |

| Water | Symmetrical Ureas (via amine intermediate) | Moderate | None |

Experimental Protocols: A Practical Guide

The following protocols are representative examples for the synthesis of ureas and carbamates using 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate. These are based on established procedures for similar isocyanates and should be adapted and optimized for specific substrates.

General Protocol for the Synthesis of a Substituted Urea

This protocol describes a general procedure for the reaction of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate with a primary amine to form a disubstituted urea.

Materials:

-

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate (1.0 eq)

-

Substituted primary amine (1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the substituted primary amine (1.0 eq) in anhydrous DCM.

-

Stir the solution at room temperature.

-

Slowly add a solution of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate (1.0 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 15-20 minutes.

-

Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration, wash with a small amount of cold DCM, and dry under vacuum.

-

If the product remains in solution, concentrate the mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.

General Protocol for the Catalytic Synthesis of a Carbamate

This protocol outlines a general procedure for the reaction of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate with a primary alcohol, using a tertiary amine as a catalyst.

Materials:

-

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate (1.0 eq)

-

Primary alcohol (1.0-1.1 eq)

-

Triethylamine (0.1 eq) or other suitable catalyst

-

Anhydrous Tetrahydrofuran (THF) or Acetonitrile

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary alcohol (1.0-1.1 eq) and triethylamine (0.1 eq) in anhydrous THF.

-

Stir the solution at room temperature.

-

Slowly add a solution of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate (1.0 eq) in anhydrous THF to the reaction mixture.

-

The reaction may be stirred at room temperature or gently heated (e.g., to 40-50 °C) to increase the reaction rate. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a small amount of methanol to consume any unreacted isocyanate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired carbamate.

Safety and Handling

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate is a reactive and hazardous chemical that must be handled with appropriate safety precautions.

-

Toxicity: Isocyanates are harmful if inhaled, swallowed, or in contact with skin. They are severe irritants to the eyes, skin, and respiratory system. Inhalation may cause respiratory sensitization.[5]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Use an inert atmosphere (nitrogen or argon) to handle this reagent, as it is moisture-sensitive. Store in a tightly sealed container in a cool, dry place.

-

Spills: In case of a spill, decontaminate with a solution of aqueous ammonia or sodium carbonate to neutralize the isocyanate.

Conclusion

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate is a highly activated electrophile with predictable and versatile reactivity. The strong electron-withdrawing effects of the fluoro and trifluoromethyl substituents render the isocyanate group exceptionally reactive towards nucleophiles, facilitating the efficient synthesis of ureas and carbamates. This reactivity profile has made it a valuable tool in modern organic synthesis, particularly in the construction of complex molecules for drug discovery, such as kinase inhibitors. By understanding the underlying electronic principles and adhering to proper handling procedures, researchers can effectively harness the synthetic potential of this powerful chemical intermediate.

References

-

Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. (n.d.). Request PDF. Retrieved January 9, 2026, from [Link]

-

Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. (2022). PMC. Retrieved January 9, 2026, from [Link]

-

Synthesis of 4-(Trifluoromethyl)phenyl carbamic fluoride. (n.d.). PrepChem.com. Retrieved January 9, 2026, from [Link]

- Blocked polyisocyanates containing fluorine. (n.d.). Google Patents.

- Synthesis method of 4-chloro-3-(trifluoromethyl) phenylisocyanate. (n.d.). Google Patents.

- 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate. (n.d.). Google Patents.

-

Agrochemical Innovation: The Role of 4-Fluoro-2-(trifluoromethyl)benzonitrile. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.. Retrieved January 9, 2026, from [Link]

-

Kinetically Equivalent Functionality and Reactivity of Commonly Used Biocompatible Polyurethane Crosslinking Agents. (2021). PMC. Retrieved January 9, 2026, from [Link]

- Process for the preparation of Sorafenib and salts thereof. (n.d.). Google Patents.

-

The Role of 4-(Trifluoromethyl)phenyl Isocyanate in Advanced Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.. Retrieved January 9, 2026, from [Link]

-

4-(Trifluoromethyl)phenyl isocyanate. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas. (n.d.). NIH. Retrieved January 9, 2026, from [Link]

-

Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. Retrieved January 9, 2026, from [Link]

-

Exploring the Chemical Reactivity and Safety of Phenyl Isocyanate. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.. Retrieved January 9, 2026, from [Link]

-

Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Urea Formation - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 9, 2026, from [Link]

-

Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (2024). PMC. Retrieved January 9, 2026, from [Link]

-

Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 9, 2026, from [Link]

-

Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. Retrieved January 9, 2026, from [Link]

-

The Synthesis and Reactivity of Carbamoyl Fluorides. (n.d.). YorkSpace. Retrieved January 9, 2026, from [Link]

-

A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines. (2026). ACS Publications. Retrieved January 9, 2026, from [Link]

-

Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 4. nucleophilic fluorination reactions: Topics by Science.gov [science.gov]

- 5. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]

A Senior Application Scientist's Guide to 4-Fluoro-2-(trifluoromethyl)phenyl Isocyanate: Structure, Synthesis, and Application in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate, a pivotal reagent in contemporary medicinal chemistry and drug development. We will delve into its fundamental chemical properties, explore validated synthetic methodologies, and elucidate its reactivity, with a particular focus on its application in the synthesis of targeted therapeutics, such as kinase inhibitors. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights and detailed protocols to facilitate its effective and safe utilization in the laboratory.

Compound Profile and Physicochemical Properties

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate (CAS RN: 190774-54-0) is a highly versatile, fluorinated building block.[1] Its structure is characterized by a phenyl ring substituted with three distinct functional groups: a highly reactive isocyanate (-N=C=O) group, a fluorine atom, and a trifluoromethyl (-CF₃) group. This unique combination of an electrophilic center and two electron-withdrawing, lipophilic fluorine-containing groups makes it an invaluable synthon for introducing key pharmacophoric elements into drug candidates. The trifluoromethyl group, in particular, is known to enhance metabolic stability, membrane permeability, and binding affinity of molecules.[2]

The strategic placement of the fluoro and trifluoromethyl groups on the aromatic ring creates a specific electronic and steric environment that influences the reactivity of the isocyanate group and the conformational preferences of its derivatives.

Chemical Structure

Caption: Structure of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate.

Physicochemical and Spectral Data

The properties of this compound are summarized below. This data is critical for reaction planning, purification, and characterization.

| Property | Value | Reference |

| CAS Number | 190774-54-0 | [1] |

| Molecular Formula | C₈H₃F₄NO | [1] |

| Molecular Weight | 205.11 g/mol | [1] |

| Appearance | Clear colorless liquid | [3] |

| Boiling Point | 52 °C @ 2.5 mmHg | [3] |

| Density | 1.43 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.461 | [3] |

| IR Absorption (N=C=O) | ~2250-2275 cm⁻¹ (Characteristic strong stretch) | Inferred |

Synthesis of 4-Fluoro-2-(trifluoromethyl)phenyl Isocyanate

The most common and industrially scalable method for synthesizing aryl isocyanates is the phosgenation of the corresponding primary amine. In this case, 4-Fluoro-2-(trifluoromethyl)aniline serves as the precursor. The use of phosgene itself is highly hazardous, leading to the widespread adoption of safer phosgene equivalents, such as triphosgene (bis(trichloromethyl) carbonate), which exists as a stable solid but generates phosgene in situ.

Synthetic Workflow

The conversion involves the reaction of the aniline with triphosgene in an inert solvent, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Caption: General workflow for the synthesis of the target isocyanate.

Laboratory-Scale Synthesis Protocol

This protocol is a representative example and must be performed by trained personnel within a certified chemical fume hood, adhering to all institutional safety guidelines.

Materials:

-

4-Fluoro-2-(trifluoromethyl)aniline

-

Triphosgene

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser under an inert atmosphere (N₂ or Ar), and a thermometer.

-

Reagent Preparation: In the flask, dissolve triphosgene (0.35 equivalents) in anhydrous DCM under a positive pressure of inert gas. Cool the solution to 0 °C using an ice bath.

-

Amine Addition: Prepare a solution of 4-Fluoro-2-(trifluoromethyl)aniline (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.

-

Reaction: Add the aniline/base solution dropwise to the stirred triphosgene solution at 0 °C. Maintain the temperature below 5 °C during the addition. The causality here is critical: slow addition prevents an exothermic runaway and the formation of unwanted urea byproducts from unreacted amine attacking the newly formed isocyanate.

-

Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting aniline.

-

Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the salt cake with a small amount of anhydrous DCM.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: Do not heat excessively, as isocyanates can polymerize.

-

Purification: Purify the crude product by vacuum distillation to yield 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate as a clear, colorless liquid.[3]

Self-Validation: The success of the synthesis is validated by the physical properties of the purified product (boiling point, refractive index) and confirmed through spectroscopic analysis (FTIR, NMR). A strong, sharp peak around 2270 cm⁻¹ in the IR spectrum is a definitive indicator of the isocyanate group's presence.

Reactivity and Application in Kinase Inhibitor Synthesis

The isocyanate group is a powerful electrophile, making it highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of its utility in constructing complex molecules. Its most prominent application in drug discovery is the synthesis of diaryl ureas, a privileged scaffold found in numerous FDA-approved kinase inhibitors.[2][]

Core Reactivity: Urea Formation

The reaction with a primary or secondary amine proceeds rapidly and cleanly to form a stable urea linkage. This reaction is often quantitative and requires minimal activation, making it a highly reliable transformation in multi-step syntheses.

Caption: Mechanism of urea formation from an isocyanate and an amine.

Role in Kinase Inhibitor Scaffolds

Kinase insert Domain-containing Receptor (KDR), also known as VEGFR-2, is a key mediator of angiogenesis, the formation of new blood vessels.[5] Inhibiting KDR is a validated strategy for cancer therapy. Many KDR inhibitors, including the blockbuster drug Sorafenib, feature a diaryl urea core.[2] 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate and its analogs are crucial for constructing one half of this core structure.[3][6] The urea's N-H groups act as hydrogen bond donors, interacting with key residues in the kinase hinge region, while the fluorinated aromatic ring engages in hydrophobic and van der Waals interactions within the ATP-binding pocket.

Case Study: Synthesis of a Diaryl Urea Precursor

This section provides a practical, step-by-step protocol for the synthesis of a model diaryl urea, demonstrating the application of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate.

Objective: To synthesize N-(4-Fluoro-2-(trifluoromethyl)phenyl)-N'-(4-aminophenyl)urea.

Materials:

-

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate

-

p-Phenylenediamine

-

Anhydrous Tetrahydrofuran (THF)

-

Magnetic stirrer, round-bottom flask, inert atmosphere setup

Experimental Protocol:

-

Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve p-phenylenediamine (1.1 equivalents) in anhydrous THF. The slight excess of the diamine is a strategic choice to ensure the complete consumption of the more valuable isocyanate, simplifying purification.

-

Isocyanate Addition: Prepare a solution of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred diamine solution at room temperature over 20-30 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC, observing the disappearance of the isocyanate spot. The reaction is typically rapid, and a precipitate of the product may form.

-

Isolation: If a precipitate has formed, collect the solid by vacuum filtration. If the product remains in solution, reduce the solvent volume in vacuo and precipitate the product by adding a non-polar solvent like hexanes.

-

Purification: Wash the collected solid with cold THF or diethyl ether to remove any excess diamine. The resulting product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography.

-

Characterization: Confirm the structure of the resulting diaryl urea using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum should show two distinct N-H signals for the urea protons and characteristic aromatic signals.[7]

Safety, Handling, and Storage

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate is a hazardous chemical that requires strict safety protocols. Its reactivity with nucleophiles extends to water (hydrolyzing to the corresponding amine and CO₂) and, more critically, biological macromolecules.

GHS Hazard Classification

| Hazard Class | Statement | Reference |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | [8] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | [8] |

| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [9] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this substance in a certified chemical fume hood with good ventilation to minimize inhalation exposure.

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[8]

-

Skin Protection: Wear impervious gloves (e.g., nitrile, neoprene), a flame-resistant lab coat, and ensure full body coverage.[8]

-

Respiratory Protection: If there is a risk of exceeding exposure limits, use a full-face respirator with an appropriate combination filter (e.g., type ABEK).[10]

-

Safe Handling Practices: Avoid all personal contact. Do not eat, drink, or smoke in the handling area.[11] Keep away from moisture and incompatible materials such as water, alcohols, amines, and strong bases.[10]

Storage and Disposal

-

Storage: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[11] Store locked up and away from incompatible materials.[8] For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended.

-

Disposal: Dispose of waste contents and containers at an approved waste disposal facility in accordance with local, state, and federal regulations.[8] Unused material should not be poured down the drain.

Conclusion

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate is a high-value reagent whose utility is firmly established in the field of medicinal chemistry. Its well-defined reactivity, coupled with the desirable properties imparted by its fluorinated substituents, makes it a go-to building block for the synthesis of diaryl urea-based kinase inhibitors and other complex molecular targets. A thorough understanding of its synthesis, handling requirements, and reaction characteristics, as detailed in this guide, is essential for leveraging its full potential in the pursuit of novel therapeutics.

References

-

Veeprho. 4-(Trifluoromethyl)phenyl Isocyanate | CAS 1548-13-6. [Link]

- Google Patents. CN110885298B - Synthesis method of 4-chloro-3-(trifluoromethyl)

-

PubChem. 4-(Trifluoromethyl)phenyl isocyanate. [Link]

-

PubMed. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

National Institutes of Health. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. [Link]

-

ResearchGate. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. [Link]

-

PubMed. Synthesis and bioassay evaluation of 1-(4-substitutedideneaminooxymethyl)-phenyl-3-(2,6-difluorobenzoyl)ureas. [Link]

-

ResearchGate. Reactivity of isocyanates with urethanes: Conditions for allophanate formation. [Link]

-

National Institutes of Health. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. [Link]

Sources

- 1. 190774-54-0 CAS MSDS (4-FLUORO-2-(TRIFLUOROMETHYL)PHENYL ISOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-FLUORO-2-(TRIFLUOROMETHYL)PHENYL ISOCYANATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. 4-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 73768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Spectral Data of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic placement of the fluoro and trifluoromethyl groups on the phenyl isocyanate scaffold imparts unique electronic properties, making it a valuable synthon for introducing fluorinated moieties into target molecules. Accurate spectral characterization is paramount for ensuring the identity, purity, and reactivity of this reagent in complex synthetic pathways.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate are numbered as follows:

Caption: Molecular structure of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate is expected to show three distinct signals in the aromatic region, corresponding to H3, H5, and H6. The electron-withdrawing nature of the isocyanate, trifluoromethyl, and fluoro groups will deshield these protons, causing them to resonate at a relatively high chemical shift (downfield).

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H3 | 7.30 - 7.45 | ddd | JH3-F4 ≈ 8-10 Hz (ortho), JH3-H5 ≈ 2-3 Hz (meta), JH3-F(CF3) ≈ 1-2 Hz (long-range) |

| H5 | 7.15 - 7.30 | ddd | JH5-H6 ≈ 8-9 Hz (ortho), JH5-F4 ≈ 4-5 Hz (meta), JH5-H3 ≈ 2-3 Hz (meta) |

| H6 | 7.55 - 7.70 | dd | JH6-H5 ≈ 8-9 Hz (ortho), JH6-F(CF3) ≈ 1-2 Hz (long-range) |

Causality Behind Predictions:

-

Chemical Shifts: The isocyanate and trifluoromethyl groups are strongly electron-withdrawing, significantly deshielding adjacent protons. H6, being ortho to the isocyanate group, is expected to be the most downfield. The fluorine atom has a dual effect: it is strongly electronegative (deshielding) but also has a shielding effect through resonance, which is more pronounced at the ortho and para positions.

-

Multiplicities and Coupling Constants: The splitting patterns arise from spin-spin coupling with neighboring protons and fluorine atoms.

-

H3 will couple to the ortho fluorine (large coupling constant), the meta proton H5 (smaller coupling), and potentially show long-range coupling to the trifluoromethyl group's fluorine atoms.

-

H5 will couple to the ortho proton H6, the meta fluorine, and the meta proton H3.

-

H6 will couple to the ortho proton H5 and may show long-range coupling to the trifluoromethyl group.

-

Predicted ¹³C NMR Spectral Analysis

The carbon NMR spectrum will provide key information about the carbon framework. The use of ¹H broadband decoupling is standard for simplifying the spectrum to single peaks for each unique carbon atom.[1]

| Carbon | Predicted Chemical Shift (δ, ppm) | Key Features |

| C1 | 132 - 136 | Attached to the isocyanate group. |

| C2 | 128 - 132 (q) | Attached to the trifluoromethyl group, will appear as a quartet due to C-F coupling. |

| C3 | 118 - 122 (d) | Coupled to the fluorine at C4. |

| C4 | 160 - 165 (d) | Attached to the fluorine atom, showing a large C-F coupling constant. |

| C5 | 115 - 119 (d) | Coupled to the fluorine at C4. |

| C6 | 125 - 129 | |

| C=O | 125 - 130 | Isocyanate carbon. |

| CF₃ | 120 - 125 (q) | Trifluoromethyl carbon, will appear as a quartet with a large C-F coupling constant. |

Causality Behind Predictions:

-

C-F Coupling: Carbons directly bonded to fluorine (C4) will exhibit a large one-bond coupling constant (¹JCF). Carbons two or three bonds away will show smaller couplings (²JCF, ³JCF). The trifluoromethyl carbon will show a large one-bond coupling and will appear as a quartet. The carbon to which the CF₃ group is attached (C2) will also appear as a quartet due to two-bond C-F coupling.

-

Substituent Effects: The electronegative substituents will influence the chemical shifts of the aromatic carbons. The carbon bearing the fluorine (C4) will be significantly downfield. The isocyanate carbon (C=O) typically appears in the 120-130 ppm range.

Predicted ¹⁹F NMR Spectral Analysis

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. Two distinct signals are expected for 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate.

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-F | -110 to -120 | Multiplet |

| -CF ₃ | -60 to -65 | Singlet or very fine multiplet |

Causality Behind Predictions:

-

Chemical Shifts: The chemical shift of the aromatic fluorine is influenced by its position on the ring and the nature of the other substituents. The trifluoromethyl group's chemical shift is characteristic and typically falls in this range.

-

Multiplicity: The aromatic fluorine will be coupled to the ortho and meta protons, resulting in a multiplet. The three fluorine atoms of the trifluoromethyl group are equivalent and are not expected to show significant coupling to other nuclei in the ¹⁹F spectrum, thus appearing as a singlet or a very finely split multiplet due to long-range proton couplings.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a very strong and sharp absorption band characteristic of the isocyanate group.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N=C=O stretch | 2250 - 2280 | Strong, sharp |

| C=C aromatic stretch | 1500 - 1600 | Medium to strong |

| C-F stretch (Aryl-F) | 1200 - 1250 | Strong |

| C-F stretch (-CF₃) | 1100 - 1200 | Strong, often multiple bands |

Causality Behind Predictions:

-

Isocyanate Stretch: The asymmetric stretching vibration of the -N=C=O group gives rise to a very intense and characteristic absorption in this region, making it an excellent diagnostic peak.

-

C-F Stretches: The carbon-fluorine stretching vibrations are also typically strong and appear in the fingerprint region of the IR spectrum. The aryl-fluorine and trifluoromethyl C-F stretches will likely appear as distinct, strong bands.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 205.01 | Molecular ion peak. |

| [M - NCO]⁺ | 162.02 | Loss of the isocyanate group. |

| [M - CF₃]⁺ | 136.02 | Loss of the trifluoromethyl group. |

Causality Behind Predictions:

-

Molecular Ion: The molecular ion peak will correspond to the exact mass of the molecule (C₈H₃F₄NO). High-resolution mass spectrometry can be used to confirm the elemental composition.

-

Fragmentation: The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments. The loss of the isocyanate group is a common fragmentation pathway for phenyl isocyanates. The loss of the trifluoromethyl group is also a plausible fragmentation.

Experimental Protocol: High-Resolution NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality NMR data for 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate.

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation and purity assessment.

Materials:

-

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes (high precision)

-

Pipettes and vials

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of ¹H, ¹³C, and ¹⁹F detection.

Procedure:

-

Sample Preparation: a. Accurately weigh approximately 10-20 mg of the compound into a clean, dry vial. b. Add approximately 0.6-0.7 mL of CDCl₃ to the vial. c. Gently swirl the vial to ensure the sample is fully dissolved. d. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve high homogeneity.

-

¹H NMR Acquisition: a. Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm). b. Use a standard pulse sequence (e.g., zg30). c. Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. d. Process the data with Fourier transformation, phase correction, and baseline correction. e. Reference the spectrum to the TMS signal at 0 ppm.

-

¹³C NMR Acquisition: a. Switch the spectrometer to the ¹³C channel. b. Use a proton-decoupled pulse sequence (e.g., zgpg30). c. Set the spectral width to cover the expected range (e.g., 0-180 ppm). d. Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. e. Process and reference the spectrum.

-

¹⁹F NMR Acquisition: a. Switch the spectrometer to the ¹⁹F channel. b. Set the spectral width to cover the expected range of fluorine signals. c. Acquire a sufficient number of scans. d. Process the data. An external reference standard may be used if necessary.

Workflow Diagram: